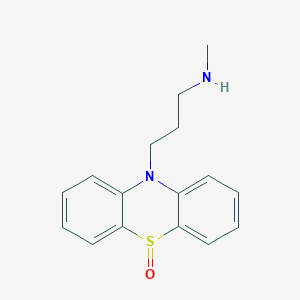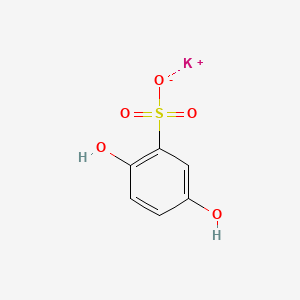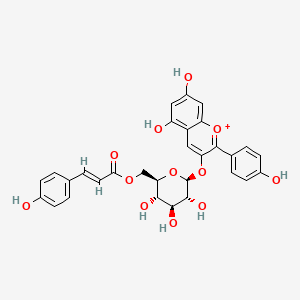
(2RS)-Lotaustralin
Übersicht
Beschreibung
Lotaustralin is a cyanogenic glucoside found in various plants, including cassava and lima beans. It is a derivative of the amino acid valine and plays a role in plant defense mechanisms against herbivores. When the plant tissue is damaged, Lotaustralin is hydrolyzed to produce hydrogen cyanide, which is toxic to many organisms.
Wissenschaftliche Forschungsanwendungen
Lotaustralin has several scientific research applications, including:
Chemistry: Used as a model compound to study cyanogenic glucosides and their reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of natural pesticides and other agricultural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lotaustralin typically involves the following steps:
Amino Acid Derivation: The process begins with the derivation of valine.
Glycosylation: The derived valine undergoes glycosylation to form the cyanogenic glucoside.
Purification: The final product is purified using chromatographic techniques to ensure the desired compound’s purity.
Industrial Production Methods: Industrial production of Lotaustralin involves large-scale synthesis using similar steps but optimized for higher yields and efficiency. The process includes:
Fermentation: Utilizing microbial fermentation to produce the precursor compounds.
Chemical Synthesis: Employing chemical synthesis methods to convert the precursors into Lotaustralin.
Extraction and Purification: Using advanced extraction and purification techniques to obtain high-purity Lotaustralin.
Analyse Chemischer Reaktionen
Types of Reactions: Lotaustralin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and specific enzymes, Lotaustralin is hydrolyzed to produce hydrogen cyanide and glucose.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert Lotaustralin into different reduced forms.
Common Reagents and Conditions:
Enzymatic Hydrolysis: Enzymes such as beta-glucosidase are commonly used for hydrolysis.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Hydrolysis Products: Hydrogen cyanide and glucose.
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of Lotaustralin.
Wirkmechanismus
The mechanism of action of Lotaustralin involves its hydrolysis to produce hydrogen cyanide, which inhibits cellular respiration by blocking the cytochrome c oxidase enzyme in the mitochondrial electron transport chain. This leads to the cessation of ATP production and ultimately cell death. The molecular targets include the cytochrome c oxidase enzyme and other components of the respiratory chain.
Vergleich Mit ähnlichen Verbindungen
Amygdalin: Another cyanogenic glucoside found in almonds and apricots.
Dhurrin: Found in sorghum and similar in structure and function to Lotaustralin.
Linamarin: Found in cassava and similar in its cyanogenic properties.
Uniqueness: Lotaustralin is unique due to its specific occurrence in certain plants and its particular role in plant defense. Its synthesis and hydrolysis pathways are distinct, making it a valuable compound for studying cyanogenic glucosides and their effects.
Eigenschaften
IUPAC Name |
2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBWVMTOYUPHH-GXUZYPEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)


![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)










